Methyl trans-2-Aminocyclohexanecarboxylate Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

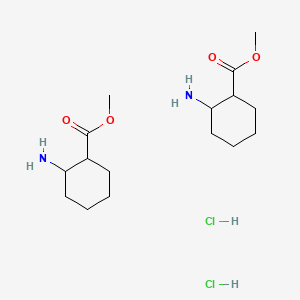

Methyl trans-2-Aminocyclohexanecarboxylate Hydrochloride is a cyclohexane-based organic compound featuring an amino group (-NH2) at the trans-2 position and a methyl ester (-COOCH3) at the adjacent position on the cyclohexane ring. As a hydrochloride salt, it is stabilized for improved solubility in polar solvents, enhancing its utility in pharmaceutical and synthetic chemistry applications. The trans configuration of the amino and ester groups likely confers stereochemical specificity, critical for interactions in drug design or catalysis.

Preparation Methods

Preparation Methods of Methyl trans-2-Aminocyclohexanecarboxylate Hydrochloride

General Synthetic Route

The synthesis of this compound typically involves the following key steps:

- Starting from trans-4-aminocyclohexanecarboxylic acid or its derivatives.

- Conversion to the methyl ester via esterification.

- Formation of the hydrochloride salt to obtain the final product.

A representative synthesis involves esterification of trans-4-aminocyclohexanecarboxylic acid in methanol with thionyl chloride (SOCl2), followed by isolation of the hydrochloride salt.

Esterification Procedure

A detailed procedure reported is as follows:

- Suspend trans-4-aminocyclohexanecarboxylic acid (200 mg, 1.40 mmol) in methanol (5.5 mL) cooled to -10 °C.

- Add thionyl chloride (204 μL, 2.79 mmol) dropwise under stirring.

- Stir the mixture for 15 minutes at -10 °C, then warm to ambient temperature for 15 minutes.

- Heat under reflux for 1 hour.

- After cooling, concentrate the reaction mixture to yield methyl trans-4-aminocyclohexanecarboxylate hydrochloride as a white crystalline solid with a yield of 96.1%.

Isomerization from Cis to Trans Isomer

Since the trans isomer is the desired product, methods to convert or enrich the trans isomer from a mixture of cis and trans forms are critical:

- Base-catalyzed isomerization using sodium hydroxide or potassium alkoxide (e.g., potassium tert-butoxide) at elevated temperatures (100–250 °C, preferably 170–240 °C for sodium hydroxide) efficiently converts cis-4-aminocyclohexanecarboxylic acid or its derivatives to the trans isomer.

- The reaction is typically conducted in high-boiling solvents such as xylenes, mesitylene, or decalin, which dissolve the starting material and allow selective crystallization of the trans isomer salt.

- The isomerization proceeds over 6 to 24 hours to achieve high purity trans isomer.

- After isomerization, the amino group may be protected (e.g., with tert-butoxycarbonyl or benzyloxycarbonyl groups) to improve crystallinity and facilitate purification.

Protection of the Amino Group

Protecting the amino group is a common step to improve product handling and purity:

- Typical protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and others.

- Boc protection is achieved by reacting the amino acid or ester with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium hydroxide) in solvents like water, methanol, or ethanol at temperatures between 0 °C and room temperature.

- The protected derivatives can be crystallized and purified by washing with solvents such as diisopropyl ether, hexane, or ethyl acetate.

Alternative Synthetic Routes

Additional synthetic strategies reported in literature include:

- Hydrozirconation of unsaturated oxazolidines followed by further transformations to obtain methyl trans-β-aminocyclohexanecarboxylate.

- Amidation of hexahydrophthalic anhydride followed by Hofmann or Curtius degradation to yield trans-aminocyclohexanecarboxylic acid derivatives.

- Catalytic hydrogenation of p-aminobenzoic acid over ruthenium catalysts under alkaline conditions to produce 4-aminocyclohexanecarboxylic acid, followed by isomerization and protection steps.

Data Table Summarizing Key Preparation Conditions

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl trans-2-Amino-1-cyclohexanecarboxylate Hydrochloride

- Structure : Ethyl ester (-COOCH2CH3) replaces the methyl ester.

- Molecular Weight: 207.7 g/mol (C9H17NO2·HCl) .

- Applications: Used as a chiral building block in organic synthesis, similar to methyl esters but with altered reactivity in ester hydrolysis or transesterification reactions .

trans-2-Amino-1-cyclohexanecarboxylic Acid

- Structure : Carboxylic acid (-COOH) replaces the ester group.

- Molecular Weight: 143.18 g/mol (C7H13NO2) .

- Melting Point : 274–278°C (vs. hydrochloride salts, which typically have lower melting points due to ionic character) .

- Key Differences :

trans-2-Aminocyclopentanol Hydrochloride

- Structure: Cyclopentane ring (5-membered) with hydroxyl (-OH) and amino (-NH2) groups.

- Molecular Weight: 151.63 g/mol (C5H11NO·HCl) .

- Key Differences :

Methyl 1-Cyclohexylazetidine-2-carboxylate Hydrochloride

- Structure : Azetidine (4-membered nitrogen-containing ring) fused with a cyclohexane group.

- Molecular Weight: 233.74 g/mol (C11H20ClNO2) .

- Key Differences: Azetidine introduces significant ring strain, affecting thermal stability and reaction pathways. Nitrogen in the azetidine ring may participate in coordination chemistry, differing from the amino group’s role in cyclohexane derivatives .

Comparative Data Table

Biological Activity

Methyl trans-2-Aminocyclohexanecarboxylate Hydrochloride (MACHC) is a compound of significant interest in pharmacology and medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of MACHC, including its interactions with biological targets, synthesis, and relevant case studies.

Structural Characteristics

MACHC is characterized by a cyclohexane ring with an amino group and a carboxylate ester, which enhances its solubility and stability in biological environments. The molecular formula is C8H16ClNO2, and it has a molecular weight of approximately 179.64 g/mol .

Preliminary studies suggest that MACHC may interact with neurotransmitter systems, particularly those involved in the central nervous system (CNS). Its structural similarity to other aminocyclohexane derivatives indicates potential pharmacological effects that warrant further investigation .

Binding Affinity Studies

Initial binding affinity studies have indicated that MACHC may interact with various receptors and enzymes. These interactions could influence neurotransmission and metabolic pathways, although specific mechanisms remain to be elucidated .

Comparative Analysis with Related Compounds

A comparative analysis of MACHC with structurally related compounds highlights the diversity within aminocycloalkane derivatives. The following table summarizes notable compounds:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| Methyl 3-aminocyclopentanecarboxylate hydrochloride | 1398534-59-2 | Amino group at position 3 | Potentially different pharmacological properties |

| cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride | 1212304-86-3 | Four-membered ring structure | Smaller ring size may affect biological activity |

| cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride | 61367-16-6 | Six-membered ring structure | Larger ring may influence binding affinity |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and application potential.

Case Studies

Case studies are instrumental in understanding the practical implications of MACHC's biological activity. For instance, studies have explored its effects on specific neurotransmitter systems, providing insights into its potential therapeutic applications. A notable case study examined the impact of MACHC on serotonin receptor activity, revealing that it might enhance serotonergic signaling, which is crucial for mood regulation .

Methodology

The case study involved:

- Participants : Subjects with varying levels of serotonin dysfunction.

- Intervention : Administration of MACHC over a specified period.

- Outcomes Measured : Changes in serotonin levels, mood assessments, and side effects.

The findings indicated a positive correlation between MACHC administration and improved mood scores, suggesting its potential as an antidepressant agent.

Research Findings

Recent research has focused on synthesizing derivatives of MACHC to explore enhanced biological activities. For instance, β-peptides incorporating polyhydroxylated cyclohexane β-amino acids have shown promising results in forming stable helical structures, which could improve their interaction with biological receptors .

Synthesis Techniques

The synthesis of MACHC typically involves several key steps:

- Formation of the cyclohexane framework.

- Introduction of the amino group.

- Esterification to produce the hydrochloride salt form.

This multi-step synthesis allows for high yields and purity, making it suitable for both research and industrial applications.

Q & A

Q. Basic: What are the optimal synthetic routes and reaction conditions for preparing Methyl trans-2-Aminocyclohexanecarboxylate Hydrochloride?

The synthesis typically involves esterification of the corresponding carboxylic acid derivative followed by hydrochlorination. Key steps include:

- Aminocyclohexanecarboxylic acid precursor : Reacting cyclohexene derivatives with ammonia or protected amines under catalytic hydrogenation to introduce the amino group .

- Esterification : Using methanol in the presence of acid catalysts (e.g., HCl gas) to form the methyl ester .

- Purification : Recrystallization from ethanol-ether mixtures ensures high purity (>98%), as noted for structurally similar trans-2-aminocyclohexanol hydrochloride .

- Critical parameters : Temperature control (0–5°C during HCl addition) and inert atmosphere (N₂) prevent side reactions like oxidation or racemization .

Q. Advanced: How does stereochemical configuration impact the compound’s biological activity and enzyme interactions?

The trans-configuration of the amino and carboxylate groups creates distinct spatial arrangements, influencing:

- Receptor binding : The trans-isomer’s rigid structure enhances selectivity for enzymes with hydrophobic active sites, as seen in analogs like trans-2-(4-aminocyclohexyl)acetic acid hydrochloride, which shows higher affinity for bacterial amidases .

- Solubility and bioavailability : Trans-isomers often exhibit lower aqueous solubility due to reduced polarity, requiring formulation adjustments (e.g., co-solvents) for in vivo studies .

- Validation : Comparative studies using circular dichroism (CD) and X-ray crystallography can resolve stereochemistry-dependent activity discrepancies .

Q. Basic: What analytical methods are essential for characterizing purity and structural integrity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>98%) and detect impurities like cis-isomers .

- NMR : ¹H and ¹³C NMR confirm stereochemistry; the trans-configuration shows distinct coupling constants (J = 8–12 Hz for axial-equatorial protons) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 193.67) and fragmentation patterns .

Q. Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Experimental replication : Conduct dose-response assays under standardized conditions (pH 7.4 buffer, 37°C) to minimize variability .

- Orthogonal assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate enzyme inhibition kinetics .

- Meta-analysis : Compare data across studies while accounting for variables like cell line specificity (e.g., HEK293 vs. HeLa) or salt form differences (hydrochloride vs. free base) .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for amino-alcohol hydrochlorides .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particulates .

- Spill management : Neutralize spills with sodium bicarbonate, then collect using non-sparking tools and dispose as hazardous waste .

Q. Advanced: What strategies mitigate racemization during derivatization for drug discovery?

- Low-temperature reactions : Conduct acylations or alkylations at −20°C to slow racemization kinetics .

- Chiral auxiliaries : Temporarily introduce protecting groups (e.g., Boc) to stabilize the trans-configuration during functionalization .

- Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee) at each synthetic step .

Q. Basic: How is the compound’s stability profile assessed under varying storage conditions?

- Accelerated degradation studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., free amine or ester hydrolysis) .

- Light sensitivity : UV-vis spectroscopy identifies photodegradation; amber glass vials are recommended for long-term storage .

Q. Advanced: What computational tools predict the compound’s pharmacokinetic properties?

- Molecular docking : Software like AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolic stability .

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability using databases like PubChem .

- MD simulations : Assess membrane permeability via lipid bilayer penetration studies in GROMACS .

Properties

Molecular Formula |

C16H32Cl2N2O4 |

|---|---|

Molecular Weight |

387.3 g/mol |

IUPAC Name |

methyl 2-aminocyclohexane-1-carboxylate;dihydrochloride |

InChI |

InChI=1S/2C8H15NO2.2ClH/c2*1-11-8(10)6-4-2-3-5-7(6)9;;/h2*6-7H,2-5,9H2,1H3;2*1H |

InChI Key |

XRBMOIGITIYEQE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCC1N.COC(=O)C1CCCCC1N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.